molecular formula C10H13NO3 B1421959 Ethyl 4-hydroxy-3-(methylamino)benzoate CAS No. 1211430-36-2

Ethyl 4-hydroxy-3-(methylamino)benzoate

Cat. No.: B1421959
CAS No.: 1211430-36-2
M. Wt: 195.21 g/mol
InChI Key: APNLZXKQBORIJV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methylamino group attached to the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-3-(methylamino)benzoate is a research chemical . The specific targets of this compound are currently not well-defined in the literature. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3-(methylamino)benzoate typically involves the esterification of 4-hydroxy-3-(methylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(methylamino)benzaldehyde.

    Reduction: Formation of 4-hydroxy-3-(methylamino)benzyl alcohol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-3-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-hydroxy-3-(methylamino)benzoate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the hydroxyl and methylamino groups, which confer specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

ethyl 4-hydroxy-3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-5-9(12)8(6-7)11-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNLZXKQBORIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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